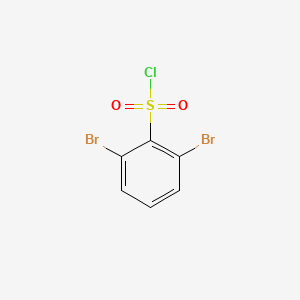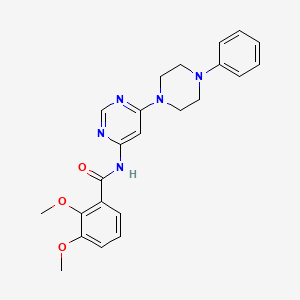
2,3-dimethoxy-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethoxy-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating promising cytotoxic effects against various cancer cell lines and inhibitory activities against 5-lipoxygenase, a key enzyme involved in inflammation (Rahmouni et al., 2016). This research highlights the potential of pyrimidine derivatives in the development of new therapeutic agents targeting cancer and inflammatory diseases.
Anti-inflammatory and Analgesic Agents
The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These compounds have shown significant anti-inflammatory and analgesic activities, indicating their potential as novel therapeutic agents for the treatment of pain and inflammation (Abu‐Hashem et al., 2020).
Antibacterial and Antioxidant Activities
A series of 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido (2, 3-d) pyrimidin-4-amine derivatives have been synthesized and evaluated for their qualitative antibacterial and in vitro antioxidant activity. These compounds have shown mild to moderate activities, suggesting their utility in developing new antibacterial and antioxidant agents (Maheswaran et al., 2012).
Antiviral Activity
Benzamide-based 5-aminopyrazoles and their corresponding derivatives have been synthesized and tested in vitro for their anti-influenza A virus activity. Several compounds exhibited significant antiviral activities against bird flu influenza (H5N1), underscoring the potential of these derivatives in antiviral drug development (Hebishy et al., 2020).
Anti-Tubercular Scaffold
A novel synthesis approach for benzamide derivatives has been developed, showing promising anti-tubercular activity against Mycobacterium tuberculosis. These findings contribute to the search for new therapeutic options for tuberculosis treatment (Nimbalkar et al., 2018).
Mechanism of Action
Target of Action
The primary target of the compound 2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a key neurotransmitter in the brain that is involved in memory and cognition .
Mode of Action
2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the brain, which can enhance cognitive function .
Biochemical Pathways
The action of 2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide affects the cholinergic pathway . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance the transmission of signals in the brain, particularly those related to memory and cognition .
Result of Action
The inhibition of AChE by 2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide leads to an increase in the concentration of acetylcholine in the brain . This can result in enhanced cognitive function, making it a potential treatment for conditions like Alzheimer’s disease, which are characterized by cognitive decline .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound interacts with acetylcholinesterase (AChE), a key enzyme in the nervous system. It has been found to exhibit inhibitory activity against AChE, indicating its potential role in biochemical reactions . The compound’s interaction with AChE could influence the hydrolysis of acetylcholine, a critical neurotransmitter, thereby modulating neurological functions .
Cellular Effects
The effects of 2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide on cells are primarily related to its interaction with AChE. By inhibiting AChE, the compound could potentially affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level primarily through its interaction with AChE. It acts as a mixed-type inhibitor of AChE, exhibiting both competitive and non-competitive inhibition . This means it can bind to both the active site of the enzyme and other sites, thereby reducing the enzyme’s activity .
Metabolic Pathways
The specific metabolic pathways that 2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide is involved in are not yet fully understood. Its interaction with AChE suggests it may play a role in the cholinergic system .
Properties
IUPAC Name |
2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-30-19-10-6-9-18(22(19)31-2)23(29)26-20-15-21(25-16-24-20)28-13-11-27(12-14-28)17-7-4-3-5-8-17/h3-10,15-16H,11-14H2,1-2H3,(H,24,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOLFCVBNWAOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
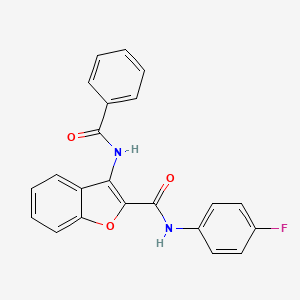

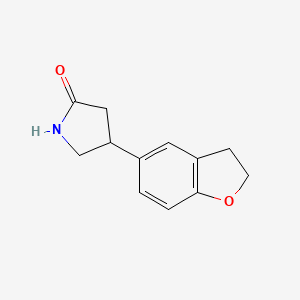

![N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541712.png)

![1-[3-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2541714.png)


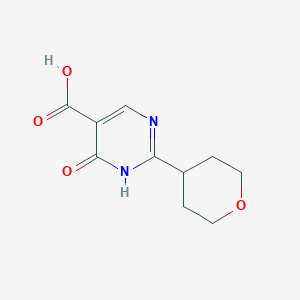
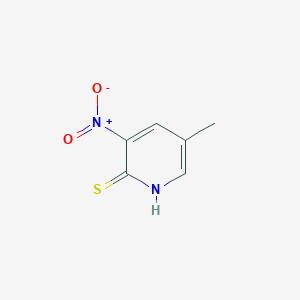
![Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2541721.png)
![2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]propanamide](/img/structure/B2541722.png)
